

The Environmental Odyssey of Dibromoacetic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	Dibromoacetic Acid	
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This in-depth technical guide delves into the environmental fate and transport of **dibromoacetic acid** (DBA), a significant disinfection byproduct. The following sections provide a comprehensive overview of its physicochemical properties, environmental persistence, degradation pathways, and mobility. Detailed experimental protocols for key assessment methods are also presented to facilitate further research in this critical area.

Physicochemical Properties of Dibromoacetic Acid

Dibromoacetic acid is a hygroscopic crystalline solid at room temperature.[1] Its chemical and physical properties are crucial for understanding its behavior and partitioning in the environment. A summary of these key properties is provided in the table below.



Property	Value	Reference
Chemical Formula	C ₂ H ₂ Br ₂ O ₂	[No information available]
Molecular Weight	217.84 g/mol	[No information available]
Appearance	Hygroscopic crystals	[1]
Melting Point	49 °C	[1]
Boiling Point	232-234 °C (decomposes)	[No information available]
Density	1.98 g/mL	[1]
Water Solubility	Very soluble	[1]
log P (Octanol-Water Partition Coefficient)	1.226	[1]
рКа	1.48	[No information available]

Environmental Fate and Transport

Dibromoacetic acid is primarily introduced into the environment as a byproduct of water disinfection processes, particularly chlorination of water sources containing bromide ions and natural organic matter.[2] Its environmental fate is governed by a combination of transport and degradation processes.

Transport

Atmospheric Transport: The vapor pressure of DBA is low, and it is not expected to volatilize significantly from water or moist soil.[3] However, if it does enter the atmosphere, it is expected to exist predominantly in the vapor phase.[3]

Transport in Water: Due to its high water solubility and low octanol-water partition coefficient, DBA is mobile in aquatic systems. It is found in both surface and groundwater as a result of water treatment and discharge.[4]

Transport in Soil: The mobility of a chemical in soil is often predicted by its soil organic carbon-water partition coefficient (Koc). The estimated Koc for **dibromoacetic acid** is low, suggesting it has a very high mobility in soil and is not likely to strongly adsorb to soil particles. [No







information available] As a strong acid with a low pKa, it will exist predominantly in its anionic form in most environmental soils, a form that generally does not adsorb strongly to soil organic carbon and clay. [No information available]

Degradation

The persistence of **dibromoacetic acid** in the environment is determined by various abiotic and biotic degradation processes.

Biodegradation: Microbial degradation is a recognized pathway for the breakdown of haloacetic acids.[2] Several bacterial species, including Afipia spp. and Methylobacterium sp., have been shown to degrade **dibromoacetic acid**, although the degradation rate for DBA is noted to be slower than for some other haloacetic acids like monochloroacetic acid (MCAA) and monobromoacetic acid (MBAA).[5] One study identified that only three out of eight haloacetic acid-degrading bacterial isolates were capable of degrading DBA.[5]

Photodegradation: **Dibromoacetic acid** does not absorb light at wavelengths greater than 290 nm, suggesting that direct photolysis by sunlight is not a significant degradation pathway. [No information available] However, indirect photodegradation can occur. The half-life of **dibromoacetic acid** under photocatalytic conditions (in the presence of titanium dioxide) at 15°C has been reported to be 14 days. [No information available] In the atmosphere, DBA is degraded by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of 25.3 days.[3]

Hydrolysis: Hydrolysis is not considered a major degradation pathway for **dibromoacetic acid** under typical environmental conditions. [No information available] However, one study extrapolated the half-life for hydrolysis of DBA at 15°C to be 12 years, indicating that it is a very slow process.

A summary of the environmental half-lives of **dibromoacetic acid** is presented in the table below.



Environmental Compartment	Degradation Process	Half-Life	Conditions	Reference
Atmosphere	Reaction with OH radicals	25.3 days (estimated)	-	[3]
Water	Hydrolysis	12 years (extrapolated)	15 °C	
Water	Photocatalysis	14 days	In the presence of TiO ₂ at 15°C	[No information available]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the environmental fate and transport of **dibromoacetic acid**.

Analysis of Dibromoacetic Acid in Water (Based on EPA Method 552.2)

This method is used for the quantitative determination of haloacetic acids in drinking water and other aqueous matrices.

1. Sample Preparation:

- Collect a 40 mL water sample in an amber glass bottle containing ammonium chloride as a preservative.
- Acidify the sample to a pH of <0.5 with a strong acid (e.g., sulfuric acid).

2. Extraction:

- Add methyl tert-butyl ether (MTBE) to the acidified sample and shake vigorously to extract the haloacetic acids into the organic phase.
- Allow the phases to separate and collect the MTBE layer.

3. Derivatization:

Add acidic methanol to the MTBE extract.



- Heat the mixture to convert the haloacetic acids to their methyl esters. This step is crucial for making the compounds volatile enough for gas chromatography.
- 4. Neutralization and Concentration:
- Perform a back-extraction with a saturated sodium bicarbonate solution to neutralize the extract.
- The methyl esters remain in the MTBE layer, which is then concentrated for analysis.

5. Analysis:

- Analyze the concentrated extract using a gas chromatograph equipped with an electron capture detector (GC-ECD). The detector is highly sensitive to halogenated compounds.
- Quantify the concentration of dibromoacetic acid by comparing the peak area to that of a known standard.

Aerobic Biodegradation in Water (Based on OECD Guideline 301)

This protocol outlines a screening test for the ready biodegradability of chemicals in an aerobic aqueous medium.

1. Test Setup:

- Prepare a mineral medium containing essential nutrients for microbial growth.
- Inoculate the medium with a small amount of activated sludge, sewage effluent, or surface water as a source of microorganisms.
- Add dibromoacetic acid as the sole carbon source at a concentration of 10-20 mg/L.
- Set up control flasks without the test substance (to measure endogenous respiration) and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) to check the viability of the inoculum.

2. Incubation:

- Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) with continuous shaking or stirring to ensure aerobic conditions.
- The test is typically run for 28 days.



3. Monitoring Biodegradation:

- Monitor the degradation of **dibromoacetic acid** over time by measuring parameters such as:
- Dissolved Organic Carbon (DOC) removal: Periodically take samples, filter them, and analyze the DOC concentration.
- Oxygen consumption: Use a respirometer to measure the biological oxygen demand (BOD).
- Carbon dioxide production: Trap and quantify the CO2 evolved from the test flasks.

4. Data Analysis:

Calculate the percentage of degradation based on the chosen parameter. A substance is
considered readily biodegradable if it reaches a certain percentage of theoretical maximum
degradation (e.g., >60% of theoretical oxygen demand or CO₂ production, or >70% DOC
removal) within a 10-day window during the 28-day test.

Soil Sorption and Desorption (Based on OECD Guideline 106)

This protocol describes the batch equilibrium method to determine the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

1. Soil Preparation:

- Select and characterize the soil(s) for the experiment, including determining the pH, organic carbon content, and texture.
- Air-dry the soil and sieve it to a uniform particle size.

2. Sorption Experiment:

- Prepare a solution of dibromoacetic acid of known concentration in a calcium chloride solution (to maintain a constant ionic strength).
- Add a known mass of soil to a series of centrifuge tubes.
- Add a known volume of the **dibromoacetic acid** solution to each tube.
- Include control tubes without soil to account for any adsorption to the tube walls.
- Shake the tubes at a constant temperature for a predetermined equilibrium time (typically 24-48 hours).

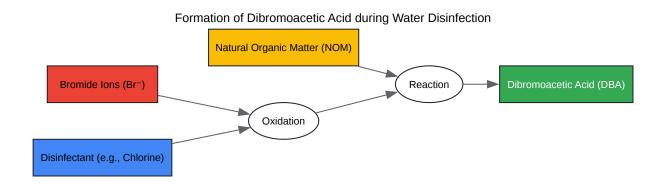
3. Analysis of Sorption:



- After shaking, centrifuge the tubes to separate the soil from the solution.
- Carefully collect the supernatant and analyze the concentration of dibromoacetic acid remaining in the solution using an appropriate analytical method (e.g., GC-ECD after extraction and derivatization).
- Calculate the amount of **dibromoacetic acid** sorbed to the soil by subtracting the concentration in the supernatant from the initial concentration.
- Calculate the soil-water distribution coefficient (Kd) as the ratio of the concentration of DBA in the soil to the concentration in the water at equilibrium.
- Calculate the organic carbon-normalized sorption coefficient (Koc) by dividing Kd by the fraction of organic carbon in the soil.
- 4. Desorption Experiment (Optional):
- After the sorption experiment, remove a known amount of the supernatant and replace it with a fresh calcium chloride solution.
- Resuspend the soil and shake for the same equilibrium time.
- Analyze the concentration of **dibromoacetic acid** that has desorbed into the solution.

Visualizations

The following diagrams illustrate key processes related to the environmental fate of **dibromoacetic acid**.



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Formation of **Dibromoacetic Acid** during Water Disinfection.



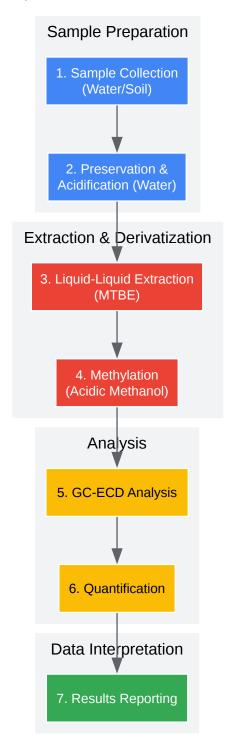


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Metabolic Pathway of **Dibromoacetic Acid**.



General Experimental Workflow for DBA Analysis



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